Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
“Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound with the molecular formula C11H21N3O2 . It contains a total of 38 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), and 2 secondary amines (aliphatic) .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-4-12-5-9(7-14)13-8/h8-9,12-13H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 227.31 . The compound should be stored at room temperature .Scientific Research Applications
Chiral Ligand Synthesis
A study developed a flexible route to enantiomerically pure bi- and tricyclic 9-oxabispidines, utilizing tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate as a common intermediate. These 9-oxabispidines were applied as chiral ligands in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, achieving good to excellent selectivity factors up to 19 (Breuning et al., 2009).
Novel Piperazine Building Blocks
The synthesis of novel bridged piperazine building blocks, including 3,7,9-triazabicyclo[3.3.1]nonane, was reported. These compounds were synthesized from N,N'-dibromobenzenesulfonamide and ethyl acrylate, with some identified as side products from potential aziridinium intermediates (Révész et al., 2005).
Constrained Peptidomimetic Synthesis
An efficient synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane diastereomers was described, showcasing the application of this compound in producing rigid dipeptide mimetics for peptide-based drug discovery (Mandal et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-4-12-5-9(7-14)13-8/h8-9,12-13H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQMNBCRCMEPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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